molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Cat. No. B083617
CAS RN: 13817-79-3
M. Wt: 314.17 g/mol
InChI Key: QWSZMKCGMDROKE-UHFFFAOYSA-N
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Patent
US05166380

Procedure details

66 ml of HBr at 33% by weight in acetic acid are added to 4.9 g (11.5 moles) of 4,4'-biphenyl-diphosphonic acid tetra-ethyl ester and the mixture is heated at 80° C. for 4 hours. After cooling to ambient temperature, 150 ml of H2O are added under agitation and the precipitate obtained is filtered, washed with water and vacuum dried (20 mm Hg) at 45° C. for one night. 2.29 g of 4,4'-biphenyl-diphosphonic acid, with a molar yield of 66% are obtained.
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C([O:4][P:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([P:22]([O:27]CC)(=[O:26])[O:23]CC)=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])[O:6]CC)C.O>C(O)(=O)C>[C:16]1([C:13]2[CH:14]=[CH:15][C:10]([P:5]([OH:6])(=[O:4])[OH:9])=[CH:11][CH:12]=2)[CH:17]=[CH:18][C:19]([P:22]([OH:26])(=[O:23])[OH:27])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
Br
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)P(OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried (20 mm Hg) at 45° C. for one night

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)P(O)(=O)O)C1=CC=C(C=C1)P(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.